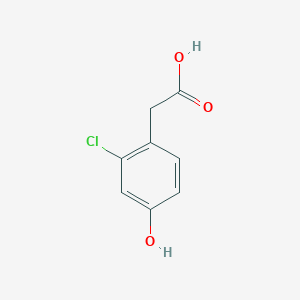

2-(2-Chloro-4-hydroxyphenyl)acetic acid

説明

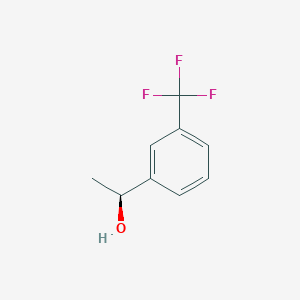

2-(2-Chloro-4-hydroxyphenyl)acetic acid is a chemical compound that is structurally similar to 4-Hydroxyphenylacetic acid and 2-Hydroxyphenylacetic acid . It has a phenolic acid structure, which is a type of aromatic acid compound. The compound is likely to have a carboxylic acid group (-COOH) attached to a 2-chloro-4-hydroxyphenyl group .

科学的研究の応用

Chiral Auxiliary Applications

2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound closely related to 2-(2-Chloro-4-hydroxyphenyl)acetic acid, has been explored as a chiral phosphonic auxiliary. This compound is useful in chiral derivatizing for amines and alcohols, showing satisfactory separation in 31P NMR spectra. Such applications are significant in the field of stereochemistry and pharmaceutical synthesis (Majewska, 2019).

Environmental Monitoring

4-Chloro-2-methylphenoxy acetic acid (MCPA), similar in structure to 2-(2-Chloro-4-hydroxyphenyl)acetic acid, has been used extensively as a pesticide. Research has been conducted on MCPA imprinting polymers for selective sample preparation in trace determination of MCPA in biological and environmental samples. This highlights the compound's role in environmental monitoring and safety (Omidi et al., 2014).

Electroactive Tracer in Ligand Displacement Assay

2-Chloro-4-hydroxyphenoxyacetic acid has been used as an electroactive tracer in a ligand displacement assay involving molecularly imprinted polymer particles. This research is crucial for the analysis of herbicides like 2,4-dichlorophenoxyacetic acid, demonstrating the compound's utility in analytical chemistry (Schöllhorn et al., 2000).

Fungal Laccase-Catalyzed Degradation

Studies on the fungal laccase-catalyzed degradation of hydroxy polychlorinated biphenyls (PCBs) have included compounds like hydroxy PCBs, which are structurally related to 2-(2-Chloro-4-hydroxyphenyl)acetic acid. This research is significant in understanding the bioremediation of toxic PCB metabolites, demonstrating the potential ecological applications of similar compounds (Keum & Li, 2004).

Protective Group in Organic Synthesis

The (2-nitrophenyl)acetyl group, derived from (2-nitrophenyl)acetic acid, a related compound, has been used as a protective group for hydroxyl functions in organic synthesis. This highlights the importance of such compounds in facilitating complex organic transformations (Daragics & Fügedi, 2010).

Herbicide Toxicity Studies

Research has been conducted on 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to 2-(2-Chloro-4-hydroxyphenyl)acetic acid, to understand its toxicity and mutagenicity. This research is critical in the field of public health and environmental safety, providing insights into the impact of such herbicides on natural environments (Zuanazzi et al., 2020).

特性

IUPAC Name |

2-(2-chloro-4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTAULLCKGQYMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-4-hydroxyphenyl)acetic acid | |

CAS RN |

81720-84-5 | |

| Record name | 2-(2-chloro-4-hydroxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one](/img/structure/B2696920.png)

![N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2696921.png)

![4-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2696922.png)

![Ethyl 2-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2696925.png)

![11-[[3-(Trifluoromethyl)phenyl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2696929.png)

![2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline](/img/structure/B2696931.png)

![(2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2696936.png)

![2-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2696938.png)

![6-Tert-butyl-2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2696941.png)